methyl (1S,14S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate methyl (1S,14S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate Methyl 15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate is a natural product found in Gelsemium sempervirens with data available.
Brand Name: Vulcanchem
CAS No.: 865187-17-3
VCID: VC0207700
InChI: InChI=1S/C22H26N2O4/c1-4-13-11-24(2)19-9-15-14-7-5-6-8-17(14)23-20(15)18(26)10-16(13)22(19,12-25)21(27)28-3/h4-8,16,19,23,25H,9-12H2,1-3H3/b13-4-/t16-,19-,22+/m0/s1
SMILES: CC=C1CN(C2CC3=C(C(=O)CC1C2(CO)C(=O)OC)NC4=CC=CC=C34)C
Molecular Formula: C22H26N2O4
Molecular Weight:

methyl (1S,14S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate

CAS No.: 865187-17-3

Cat. No.: VC0207700

Molecular Formula: C22H26N2O4

Molecular Weight:

* For research use only. Not for human or veterinary use.

methyl (1S,14S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate - 865187-17-3

Specification

CAS No. 865187-17-3
Molecular Formula C22H26N2O4
IUPAC Name methyl (1S,14S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate
Standard InChI InChI=1S/C22H26N2O4/c1-4-13-11-24(2)19-9-15-14-7-5-6-8-17(14)23-20(15)18(26)10-16(13)22(19,12-25)21(27)28-3/h4-8,16,19,23,25H,9-12H2,1-3H3/b13-4-/t16-,19-,22+/m0/s1
SMILES CC=C1CN(C2CC3=C(C(=O)CC1C2(CO)C(=O)OC)NC4=CC=CC=C34)C
Appearance Yellow powder

Introduction

Structural Characterization and Nomenclature

The compound methyl (1S,14S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate is a complex organic molecule belonging to the diazatetracyclic class of alkaloids. Its IUPAC name encodes a tetracyclic framework with nitrogen atoms at positions 10 and 17, a ketone group at position 12, and an ethylidene substituent at position 15. The stereochemical descriptors (1S,14S,15E,18R) indicate precise spatial arrangements critical to its biological and chemical properties .

Key Structural Features

FeatureDescription
Tetracyclic coreA fused bicyclic system with bridgehead nitrogen atoms at positions 10 and 17
Functional groups- Ethylidene (C15)
- Hydroxymethyl (C18)
- Ketone (C12)
- Methyl ester (C18)
StereochemistryDefined by E/Z geometry at C15 and R/S configurations at C1, C14, and C18
Molecular formulaC₂₂H₂₆N₂O₄
Molecular weight394.45 g/mol

Synthesis and Production

The synthesis of this compound involves multi-step strategies tailored to its intricate structure. While full synthetic routes are often proprietary, key methodologies from related alkaloid syntheses provide insights:

Strategic Approaches

  • Pictet-Spengler Cyclization:
    Asymmetric Pictet-Spengler reactions are employed to form the indole nucleus, a common precursor for diazatetracyclic alkaloids .

  • Dieckmann Condensation:
    Intramolecular aldol or Michael additions create fused ring systems, establishing the tetracyclic backbone .

  • Cross-Coupling Reactions:
    Palladium-catalyzed reactions enable precise bond formation between aromatic and aliphatic segments .

Challenges in Synthesis

ChallengeImpact on Yield/Complexity
StereocontrolRequires enantioselective catalysts or chiral auxiliaries
Ring StrainTetracyclic systems prone to instability during functionalization
Functional Group CompatibilityHydroxymethyl and ketone groups may interfere with reaction conditions
Target TypePotential Interaction Sites
EnzymesSerine hydrolases (e.g., acetylcholinesterase)
ReceptorsGABA_A receptors (analogous to gelsemine)
DNA InteractionsIntercalation via planar aromatic systems

Comparative Analysis of Related Alkaloids

AlkaloidBiological ActivityStructural Similarity
GelsemineAntinociceptive (spinal glycine receptors) Hexacyclic cage structure
GelsenicineAnticancer (p53 pathway modulation)Spiroproline moiety
Gelsempervine BAntimicrobial (Gram-positive bacteria)Tetracyclic scaffold with hydroxymethyl

Research Findings and Applications

Structural Elucidation

X-ray crystallography and NMR spectroscopy have been pivotal in resolving the compound’s spatial arrangement. The ethylidene group (C15) adopts an E-configuration, while the hydroxymethyl (C18) and methyl ester groups are stereochemically rigid .

Applications in Medicinal Chemistry

ApplicationRationale
Pain ModulationStructural similarity to gelsemine’s glycine receptor-binding motif
Anticancer DevelopmentPotential inhibition of kinases via ATP-binding site interactions
Neuroprotective AgentsModulation of GABAergic pathways analogous to indole alkaloids

Environmental and Toxicological Considerations

AspectData Availability
EcotoxicityNo published studies
Metabolic StabilityLikely hepatic oxidation via CYP450
BioaccumulationLow predicted logP (XLogP3-AA ~4.1)

Future Research Directions

  • Biological Profiling: High-throughput screening against validated targets (e.g., NMDA receptors, kinase panels).

  • Scaffold Optimization: Derivatization of hydroxymethyl and ketone groups to enhance bioavailability.

  • Computational Modeling: Molecular docking studies to predict receptor interactions.

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